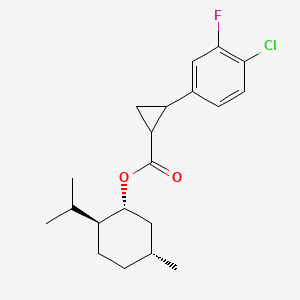

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2-(4-chloro-3-fluorophenyl)cyclopropanecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2-(4-chloro-3-fluorophenyl)cyclopropanecarboxylate is a chiral ester featuring a cyclopropane ring fused to a substituted phenyl group and a stereochemically complex cyclohexyl moiety. The compound’s structure includes a cyclopropanecarboxylate esterified to a menthol-derived cyclohexanol ((1R,2S,5R)-2-isopropyl-5-methylcyclohexanol), a configuration that likely enhances its lipophilicity and metabolic stability. The 4-chloro-3-fluorophenyl substituent introduces electron-withdrawing halogens, which may influence binding interactions in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2-(4-chloro-3-fluorophenyl)cyclopropanecarboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol with 2-(4-chloro-3-fluorophenyl)cyclopropanecarboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology allows for precise control over reaction conditions, leading to higher selectivity and reduced by-product formation .

Chemical Reactions Analysis

Types of Reactions

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2-(4-chloro-3-fluorophenyl)cyclopropanecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Halogen atoms in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .

Scientific Research Applications

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2-(4-chloro-3-fluorophenyl)cyclopropanecarboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2-(4-chloro-3-fluorophenyl)cyclopropanecarboxylate exerts its effects involves interactions with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Stereochemical Comparisons

The compound’s stereochemistry and functional groups differentiate it from related structures. Key comparisons include:

Key Observations :

- The (1R,2S,5R)-cyclohexyl group is shared with the compound in , suggesting that this stereochemistry optimizes spatial interactions in biological targets .

- The 4-chloro-3-fluorophenyl group may enhance binding to insect acetylcholinesterase compared to non-halogenated analogs, as halogens often increase affinity for hydrophobic enzyme pockets .

Biological Activity

The compound (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 2-(4-chloro-3-fluorophenyl)cyclopropanecarboxylate is a cyclopropanecarboxylate derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate cyclohexane derivatives with cyclopropanecarboxylic acid derivatives. Various synthetic routes have been explored to optimize yield and purity, including the use of chiral catalysts to achieve stereoselectivity.

Antifungal Activity

Research indicates that derivatives of cyclopropanecarboxylates exhibit significant antifungal properties. For instance, compounds similar to this compound have shown promising inhibition rates against various fungal pathogens:

| Compound | Target Pathogen | Inhibition Rate (%) |

|---|---|---|

| 5b | Colletotrichum orbiculare | 90.5 |

| 5g | Gibberella zeae | 86.5 |

| 5i | Cercospora arachidicola | 82.4 |

These compounds were found to outperform traditional fungicides like chlorothalonil in several assays, demonstrating their potential as effective antifungal agents .

The antifungal activity is believed to be mediated through the disruption of fungal cell membrane integrity and interference with critical metabolic pathways. Molecular docking studies suggest that these compounds can effectively bind to fungal enzymes essential for cell wall synthesis, leading to cell lysis and death .

Case Studies

- Case Study on Antifungal Efficacy : A study evaluated the antifungal efficacy of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl derivatives against Fusarium oxysporum and Cercospora arachidicola. The results indicated that certain modifications in the phenyl ring significantly enhanced antifungal activity, particularly with electron-donating groups at specific positions .

- Molecular Docking Analysis : In a molecular docking study aimed at understanding the binding interactions of these compounds with target enzymes, it was observed that the introduction of halogen substituents on the aromatic ring improved binding affinity due to enhanced π-π stacking interactions with aromatic residues in the active site of the target enzyme .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Broad-Spectrum Activity : The compound exhibits broad-spectrum antifungal activity against multiple pathogens, making it a candidate for further development as an agricultural fungicide.

- Structure-Activity Relationship (SAR) : The presence and position of substituents on both the cyclohexane and cyclopropane rings significantly influence biological activity. For example, introducing halogens or alkoxy groups has been shown to enhance efficacy against specific fungal strains .

Properties

CAS No. |

1951430-55-9 |

|---|---|

Molecular Formula |

C20H26ClFO2 |

Molecular Weight |

352.9 g/mol |

IUPAC Name |

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-(4-chloro-3-fluorophenyl)cyclopropane-1-carboxylate |

InChI |

InChI=1S/C20H26ClFO2/c1-11(2)14-6-4-12(3)8-19(14)24-20(23)16-10-15(16)13-5-7-17(21)18(22)9-13/h5,7,9,11-12,14-16,19H,4,6,8,10H2,1-3H3/t12-,14+,15?,16?,19-/m1/s1 |

InChI Key |

GXYLJHJTFNTAEM-ATNVIZKKSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)C2CC2C3=CC(=C(C=C3)Cl)F)C(C)C |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)C2CC2C3=CC(=C(C=C3)Cl)F)C(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.